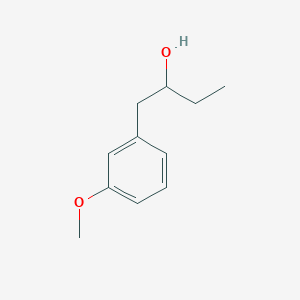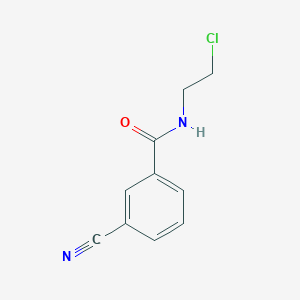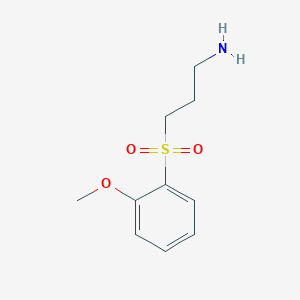
1-(3-Iodobenzoyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodobenzoyl)piperidin-3-amine is an organic compound that features a piperidine ring substituted with an amine group and a 3-iodobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)piperidin-3-amine can be synthesized through a multi-step process involving the following key steps:
Formation of 3-iodobenzoyl chloride: This can be achieved by reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of piperidin-3-amine: The 3-iodobenzoyl chloride is then reacted with piperidin-3-amine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Iodobenzoyl)piperidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents (e.g., LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents (e.g., KMnO₄) in aqueous or organic solvents.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., azides, thiols).
Reduction: 1-(3-Iodobenzyl)piperidin-3-amine.
Oxidation: 1-(3-Iodonitrobenzoyl)piperidin-3-amine.
Aplicaciones Científicas De Investigación
1-(3-Iodobenzoyl)piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of iodine-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodobenzoyl)piperidin-3-amine in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural features. The iodine atom may facilitate binding to specific sites, while the piperidine ring can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
1-(4-Iodobenzoyl)piperidin-3-amine: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromobenzoyl)piperidin-3-amine: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorobenzoyl)piperidin-3-amine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 1-(3-Iodobenzoyl)piperidin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction pathways.
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(14)8-15/h1,3-4,7,11H,2,5-6,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYUPHSUOVZADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine](/img/structure/B7875110.png)



![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B7875150.png)



![2-[(2-Methoxyphenyl)sulfanyl]acetonitrile](/img/structure/B7875177.png)
![5-{[(2-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B7875179.png)
